1-(4-Methanesulfonyl-3-methoxyphenyl)ethan-1-one
Overview
Description
1-(4-Methanesulfonyl-3-methoxyphenyl)ethan-1-one is a chemical compound characterized by its molecular structure, which includes a methanesulfonyl group and a methoxy group attached to a phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Scientific Research Applications
1-(4-Methanesulfonyl-3-methoxyphenyl)ethan-1-one has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of dyes, pigments, and other chemical products.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methanesulfonyl-3-methoxyphenyl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-methoxybenzene is reacted with methanesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically require anhydrous conditions and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methanesulfonyl-3-methoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed:
Oxidation: this compound can be oxidized to form 1-(4-methanesulfonyl-3-methoxyphenyl)ethan-1-oic acid.
Reduction: Reduction can yield 1-(4-methanesulfonyl-3-methoxyphenyl)ethanol or 1-(4-methanesulfonyl-3-methoxyphenyl)ethan-1-amine.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism by which 1-(4-Methanesulfonyl-3-methoxyphenyl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of certain biochemical processes.
Comparison with Similar Compounds
1-(4-Methanesulfonyl-3-methoxyphenyl)ethan-1-one is similar to other compounds with methanesulfonyl and methoxy groups, such as:
(4-Methanesulfonyl-3-methoxyphenyl)methanol
(3-methoxyphenyl)methanesulfonyl chloride
(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
Uniqueness: What sets this compound apart from these similar compounds is its specific structure and the presence of the ethan-1-one functional group, which influences its reactivity and applications.
Properties
IUPAC Name |
1-(3-methoxy-4-methylsulfonylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-7(11)8-4-5-10(15(3,12)13)9(6-8)14-2/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNJSSYPLKKJPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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